2,4-Difluorophenylacetonitrile is an organic compound characterized by its molecular formula and a molecular weight of 155.13 g/mol. This compound features a phenyl ring substituted with two fluorine atoms at the 2 and 4 positions, along with an acetonitrile functional group. The presence of fluorine atoms significantly influences the chemical properties and reactivity of the compound, making it valuable in various chemical applications and research areas .
,4-Difluorophenylacetonitrile is an organic compound synthesized through various methods, including nucleophilic substitution reactions and Heck reactions. These reactions involve the manipulation of functional groups on precursor molecules to introduce the desired nitrile group and fluorine atoms.
These reactions highlight the compound's versatility in synthetic chemistry, allowing for the formation of diverse derivatives.
Research indicates that 2,4-difluorophenylacetonitrile exhibits notable biological activities, particularly in medicinal chemistry. It has been explored as a potential precursor for non-nucleoside reverse transcriptase inhibitors, which are crucial for treating HIV infections. Its derivatives have shown promising antiviral properties, enhancing its relevance in drug design and development . The unique combination of the nitrile group and fluorine substituents may contribute to its biological activity, making it an interesting candidate for further investigation.
The synthesis of 2,4-difluorophenylacetonitrile can be achieved through several methods:
These methods can be optimized for yield and purity through advanced purification techniques such as recrystallization or chromatography.
2,4-Difluorophenylacetonitrile finds applications primarily in:
These applications underline its significance in both academic research and industrial settings.
Interaction studies involving 2,4-difluorophenylacetonitrile focus on its behavior in biological systems and its interaction with various biological targets. Investigations have shown that its derivatives can effectively interact with reverse transcriptase enzymes critical for viral replication. These interactions are essential for assessing the compound's potential as a therapeutic agent against viral infections. Further studies are needed to elucidate its mechanisms of action and efficacy.
Several compounds share structural similarities with 2,4-difluorophenylacetonitrile. Here are some notable examples:
Compound Name | Molecular Formula | Similarity |
---|---|---|
2-(3-Ethoxy-2,4-difluorophenyl)acetonitrile | 0.95 | |
2-(3-Methoxy-2,4-difluorophenyl)acetonitrile | 0.93 | |
2-(3-Ethoxy-2,4-dichlorophenyl)acetonitrile | 0.91 |
The uniqueness of 2,4-difluorophenylacetonitrile lies in its specific combination of fluorine substituents on the aromatic ring and the acetonitrile group. This structural feature imparts distinct chemical and physical properties compared to similar compounds, affecting its reactivity, stability, and potential biological activity.
2,4-Difluorophenylacetonitrile represents a fluorinated aromatic nitrile compound characterized by the presence of two fluorine substituents on a phenylacetonitrile backbone [1] [2]. This compound belongs to the class of difluorinated benzeneacetonitrile derivatives and exhibits distinctive structural and chemical properties attributed to the electronic effects of fluorine substitution [3] [4].
The molecular formula of 2,4-difluorophenylacetonitrile is C₈H₅F₂N, reflecting the presence of eight carbon atoms, five hydrogen atoms, two fluorine atoms, and one nitrogen atom [1] [2]. The molecular weight is precisely determined as 153.13 grams per mole, which is consistent across multiple analytical determinations [1] [2] [5]. This molecular weight places the compound within the range of small to medium-sized organic molecules commonly employed in synthetic chemistry applications [3].
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₅F₂N | [1] [2] |
Molecular Weight | 153.13 g/mol | [1] [2] |
Exact Mass | 153.1288 Da | [5] |
The compound exhibits no stereoisomerism, as confirmed by its achiral nature with zero defined stereocenters [5]. The absence of optical activity is consistent with the planar aromatic structure and symmetric substitution pattern [5].
The structural analysis of 2,4-difluorophenylacetonitrile reveals characteristic bond parameters consistent with fluorinated aromatic systems. The carbon-fluorine bonds in the aromatic ring exhibit typical lengths ranging from 1.349 to 1.356 Ångströms, as observed in related difluorobenzene compounds [6] [7]. These values are consistent with the strong electronegativity of fluorine and the partial ionic character of aromatic carbon-fluorine bonds [6].
The aromatic carbon-carbon bonds demonstrate lengths between 1.375 and 1.400 Ångströms, which reflects the distortion of the benzene ring under fluorine substitution [6] [7]. The presence of fluorine atoms at the 2 and 4 positions creates an asymmetric electronic environment that influences the aromatic bond lengths [6]. The nitrile carbon-nitrogen triple bond exhibits a characteristic length of approximately 1.158 Ångströms, consistent with typical acetonitrile derivatives [8].
Bond Type | Length (Å) | Reference System | Source |
---|---|---|---|
C-F (aromatic) | 1.349-1.356 | Difluorobenzenes | [6] [7] |
C-C (aromatic) | 1.375-1.400 | Substituted benzenes | [6] [7] |
C≡N (nitrile) | 1.158 | Acetonitrile derivatives | [8] |
C-C (methylene-aromatic) | 1.472-1.530 | Phenylacetonitriles | [8] |
The bond angles within the aromatic ring deviate from the ideal 120° due to fluorine substitution effects [6] [7]. The carbon-carbon-fluorine angles typically range from 115° to 124°, depending on the specific substitution pattern and electronic interactions [6] [7]. The nitrile group maintains its characteristic linear geometry with a carbon-carbon-nitrogen angle approaching 180° [9].
Conformational analysis of 2,4-difluorophenylacetonitrile reveals limited rotational flexibility due to the presence of the aromatic ring system [10] [11]. The primary conformational degree of freedom involves rotation around the bond connecting the methylene group to the aromatic ring [10]. Theoretical studies on related fluoroacetate systems indicate that fluorine substitution can significantly influence conformational preferences through both steric and electronic effects [10].
The acetonitrile side chain adopts an extended conformation to minimize steric interactions with the aromatic fluorine substituents [10] [11]. Computational investigations suggest that the most stable conformers position the nitrile group to minimize unfavorable electrostatic interactions with the electronegative fluorine atoms [10]. The conformational energy landscape is relatively shallow, with multiple conformers within a few kilocalories per mole of the global minimum [11].
The electronic distribution in 2,4-difluorophenylacetonitrile is significantly influenced by the strong electron-withdrawing effects of both the fluorine substituents and the nitrile group [8]. The fluorine atoms, being the most electronegative elements, create regions of high electron density while simultaneously withdrawing electron density from the aromatic ring system [8]. This electronic redistribution results in a highly polarized molecular structure with distinct electrostatic characteristics [12].
The nitrile group contributes additional electron-withdrawing character, further depleting electron density from the aromatic system [8]. The combined effect of these electron-withdrawing groups creates a molecule with significant dipole moment characteristics, as evidenced by the polar nature of the compound [12] [13]. The electronic distribution pattern influences both the chemical reactivity and physical properties of the molecule [8].
2,4-Difluorophenylacetonitrile exists as one of three possible positional isomers of difluorophenylacetonitrile, with the other isomers being 2,5-difluorophenylacetonitrile and 2,6-difluorophenylacetonitrile [14] [15] [16]. Each isomer exhibits distinct physical and chemical properties due to the different spatial arrangements of the fluorine substituents [17] [18] [19].
Isomer | CAS Number | Molecular Weight | Density (g/mL) | Boiling Point | Source |
---|---|---|---|---|---|
2,4-Difluorophenylacetonitrile | 656-35-9 | 153.13 | 1.249 | 98°C (10 mmHg) | [1] [2] |
2,5-Difluorophenylacetonitrile | 69584-87-8 | 153.13 | 1.233 | 90°C (5 mmHg) | [18] [19] |
2,6-Difluorophenylacetonitrile | 654-01-3 | 153.129 | 1.2±0.1 | 210.7±25.0°C (760 mmHg) | [17] |
The 2,4-isomer demonstrates intermediate physical properties compared to its positional isomers [1] [17] [18]. The 2,6-isomer exhibits markedly different boiling point characteristics due to the symmetric arrangement of fluorine atoms, while the 2,5-isomer shows the lowest density among the three isomers [17] [18] [19]. These differences reflect the varying electronic and steric effects of the fluorine substitution patterns [17] [18] [19].
Related compounds include other fluorinated phenylacetonitrile derivatives such as monofluorinated and trifluorinated analogs [20] [21]. The series of difluorophenylacetonitrile compounds serves as important building blocks in pharmaceutical and materials chemistry applications [20] [21].
The systematic nomenclature of 2,4-difluorophenylacetonitrile follows International Union of Pure and Applied Chemistry conventions for substituted aromatic compounds [22]. The primary name reflects the phenylacetonitrile backbone with numerical designation of fluorine substituent positions [22]. Alternative naming conventions include benzeneacetonitrile, 2,4-difluoro- and the descriptive name 2-(2,4-difluorophenyl)acetonitrile [16] [22].
Identification System | Value | Source |
---|---|---|
Chemical Abstracts Service Number | 656-35-9 | [1] [2] |
European Community Number | 211-514-1 | [1] [3] |
Unique Ingredient Identifier | SU758G7CQV | [1] [5] |
Simplified Molecular Input Line Entry System | FC1=CC=C(CC#N)C(F)=C1 | [3] [4] |
International Chemical Identifier | InChI=1S/C8H5F2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2 | [2] [3] [4] |
International Chemical Identifier Key | AGAOESUOSOGZOD-UHFFFAOYSA-N | [2] [3] [4] |
The Simplified Molecular Input Line Entry System representation provides a linear notation that uniquely describes the molecular structure [23]. The International Chemical Identifier system offers a standardized method for chemical structure representation that facilitates database searches and chemical informatics applications [23]. The International Chemical Identifier Key serves as a fixed-length hashed version of the International Chemical Identifier for rapid database indexing [23].
The molecular geometry of 2,4-difluorophenylacetonitrile reflects the characteristic features of substituted aromatic systems with pendant functional groups [24] [9]. The aromatic ring maintains approximate planarity despite the electronic perturbations introduced by fluorine substitution [6] [7]. The overall molecular shape can be described as essentially planar with the nitrile group extending linearly from the aromatic plane [9].
The spatial configuration exhibits no chiral centers, confirming the achiral nature of the molecule [5]. The fluorine substituents occupy positions that create an asymmetric electronic environment while maintaining molecular planarity [6]. The nitrile group adopts its characteristic linear geometry with the carbon-nitrogen-carbon arrangement approaching 180° [9].
The molecular geometry influences physical properties such as dipole moment and intermolecular interactions [12] [13]. The asymmetric distribution of electronegative fluorine atoms creates a permanent dipole moment that affects solubility and phase behavior [12]. The planar aromatic structure facilitates π-π stacking interactions in the solid state, while the polar substituents enable dipole-dipole interactions [12] [13].
2,4-Difluorophenylacetonitrile exists as a liquid at room temperature [1] [2] [3] [4]. The compound presents as a colorless to light yellow liquid, depending on purity and storage conditions [1] [2] [4]. Its molecular weight is 153.13 grams per mole [1] [2] [5] [6] [7] [8] , and it possesses the molecular formula C8H5F2N [1] [2] [5] [6] [7] [8] .
The compound's physical state is attributed to its molecular structure, which consists of a benzene ring substituted with two fluorine atoms at the 2 and 4 positions, connected to an acetonitrile moiety. The presence of fluorine atoms significantly influences its physical properties by increasing electronegativity and affecting intermolecular interactions [10].
The melting point of 2,4-difluorophenylacetonitrile has not been definitively reported in the available literature [6]. However, the compound remains liquid at room temperature, indicating a melting point below 25°C.
The boiling point of 2,4-difluorophenylacetonitrile is 98°C at reduced pressure of 10 mmHg [1] [2] [5]. This relatively low boiling point at reduced pressure suggests that the compound would have a significantly higher boiling point at atmospheric pressure. The reduced pressure boiling point is commonly reported for laboratory-scale distillation and purification processes.
2,4-Difluorophenylacetonitrile demonstrates good solubility in most organic solvents, including alcohols, ethers, and ketones [4]. This broad solubility profile is characteristic of compounds containing both aromatic and nitrile functional groups, which can participate in various intermolecular interactions.
The compound's solubility characteristics are particularly relevant for synthetic applications, as it allows for versatile reaction conditions and purification methods. The presence of fluorine atoms enhances the compound's lipophilicity while maintaining sufficient polarity due to the nitrile group [10].
Specific partition coefficient data for octanol-water systems were not available in the literature reviewed, though such data would be valuable for understanding the compound's environmental fate and bioaccumulation potential.
The density of 2,4-difluorophenylacetonitrile is 1.249 g/mL at 25°C [1] [2] [3] [5]. This value is also reported as the specific gravity, indicating that the compound is approximately 25% denser than water. The relatively high density compared to many organic compounds is attributed to the presence of fluorine atoms, which contribute significantly to the molecular weight while occupying relatively small volumes.
The refractive index of 2,4-difluorophenylacetonitrile is 1.48 at 20°C (n20/D) [1] [2] [3] [5] [6]. This optical property is useful for compound identification and purity assessment during synthesis and purification processes. The refractive index value falls within the typical range for aromatic compounds containing halogen substituents.
Specific vapor pressure data for 2,4-difluorophenylacetonitrile were not available in the literature reviewed [11]. However, the compound's vapor density is reported as 5.28 (relative to air = 1.0) [11], indicating that the vapor is significantly heavier than air. This property has important implications for handling and storage, as vapors will tend to accumulate in low-lying areas.
The flash point of 2,4-difluorophenylacetonitrile is 93°C (199°F) when determined by closed cup method [2] [3] [5]. This relatively high flash point indicates that the compound poses a moderate fire hazard under normal handling conditions. The flash point classification places this compound in a category requiring standard fire safety precautions during storage and handling.
The compound's flammability characteristics are influenced by the presence of the nitrile group and fluorine substituents, which can affect combustion behavior and the nature of combustion products.
2,4-Difluorophenylacetonitrile is reported to be stable under normal conditions [11]. The compound can be stored at room temperature when kept sealed and in dry conditions [1] [2] [3]. The thermal stability is enhanced by the presence of fluorine atoms, which strengthen the carbon-fluorine bonds and reduce susceptibility to thermal decomposition.
Upon thermal decomposition, the compound produces carbon monoxide (CO) and carbon dioxide (CO2) as hazardous decomposition products [11]. This decomposition pattern is typical for organic compounds containing carbon and nitrogen.
Specific photochemical stability data for 2,4-difluorophenylacetonitrile were not available in the literature reviewed. However, compounds with similar structures containing fluorinated aromatic systems typically exhibit good photostability due to the strong carbon-fluorine bonds and the electron-withdrawing effects of fluorine atoms.
Research on related difluorophenyl compounds suggests that the presence of fluorine atoms generally enhances photochemical stability by reducing the electron density in the aromatic ring, thereby decreasing susceptibility to photooxidation reactions [10].
While specific hydrolytic stability data for 2,4-difluorophenylacetonitrile were not found in the literature, the compound's nitrile group is generally susceptible to hydrolysis under acidic or basic conditions. The presence of fluorine atoms in the aromatic ring would be expected to influence the hydrolysis rate by affecting the electronic properties of the molecule.
The compound should be stored under dry conditions to prevent hydrolysis, as indicated by storage recommendations requiring sealed containers in dry environments [1] [2] [3]. Water content should be minimized to maintain compound integrity during storage.
The compound exhibits characteristic spectroscopic properties that aid in identification and purity assessment. Its IUPAC name is 2-(2,4-difluorophenyl)acetonitrile, and it is cataloged under various synonyms including 2,4-difluorobenzyl cyanide and benzeneacetonitrile, 2,4-difluoro [5] [12].
The compound's structural features include a benzene ring with fluorine substituents at the 2 and 4 positions, connected to an acetonitrile group. This structure imparts unique chemical and physical properties that make it valuable as a synthetic intermediate in pharmaceutical and agrochemical applications.
2,4-Difluorophenylacetonitrile serves as an important intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds and agrochemicals [7] [8]. The compound's unique combination of fluorine substituents and nitrile functionality provides multiple reactive sites for further synthetic transformations.
The compound's applications extend to various fields including medicinal chemistry, where fluorinated compounds often exhibit enhanced biological activity and metabolic stability. The nitrile group can be readily converted to other functional groups, making this compound a versatile building block for complex molecule synthesis.
Commercial samples of 2,4-difluorophenylacetonitrile are typically available in purities ranging from 97% to 98% by gas chromatography [2] [5] [6] [7]. Quality control procedures include assessment of purity, moisture content, and identification of related impurities.
Standard analytical methods for quality assessment include gas chromatography for purity determination, Karl Fischer titration for moisture content, and spectroscopic methods for structural confirmation. These methods ensure consistent quality for synthetic applications and regulatory compliance.
2,4-Difluorophenylacetonitrile is classified under various regulatory frameworks, including assignment of UN number 3276 for transportation purposes [2] [5]. The compound's hazard classification includes toxicity warnings and requires appropriate labeling and safety data sheet provisions.
The compound's regulatory status may vary by jurisdiction, and users should consult local regulations for specific requirements regarding handling, storage, and disposal. Proper documentation and compliance with applicable regulations are essential for safe and legal use of this compound.
Irritant